molecular formula C13H19NO3 B2985531 Tert-butyl 2-amino-3-methoxy-5-methylbenzoate CAS No. 2248402-14-2

Tert-butyl 2-amino-3-methoxy-5-methylbenzoate

Cat. No. B2985531
CAS RN: 2248402-14-2
M. Wt: 237.299
InChI Key: OELOOFXKCPFNNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-3-methoxy-5-methylbenzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known by its chemical formula, C13H19NO3, and is a derivative of benzoic acid. In

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-methoxy-5-methylbenzoate involves its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, which improves cognitive function and memory.
Biochemical and Physiological Effects:
Tert-butyl 2-amino-3-methoxy-5-methylbenzoate has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, the compound has also been shown to have antioxidant properties. This makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using tert-butyl 2-amino-3-methoxy-5-methylbenzoate in lab experiments is its ability to selectively inhibit the activity of acetylcholinesterase and butyrylcholinesterase. This makes it a valuable tool for studying the role of these enzymes in cognitive function and memory. However, one limitation of using this compound is that it may have off-target effects on other enzymes and neurotransmitters, which could complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research on tert-butyl 2-amino-3-methoxy-5-methylbenzoate. One area of research could involve the development of more selective inhibitors of acetylcholinesterase and butyrylcholinesterase based on the structure of this compound. Another potential direction could involve the investigation of the compound's antioxidant properties and its potential for the treatment of oxidative stress-related diseases. Finally, further research could be conducted to explore the potential off-target effects of this compound on other enzymes and neurotransmitters.

Synthesis Methods

The synthesis of tert-butyl 2-amino-3-methoxy-5-methylbenzoate involves the reaction of 3-methoxy-5-methylbenzoic acid with tert-butyl carbamate and triethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of tert-butyl 2-amino-3-methoxy-5-methylbenzoate, which can be isolated and purified using standard laboratory techniques.

Scientific Research Applications

Tert-butyl 2-amino-3-methoxy-5-methylbenzoate has a wide range of potential applications in scientific research. One of the most promising areas of research involves the compound's ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which plays a critical role in cognitive function. By inhibiting the activity of these enzymes, tert-butyl 2-amino-3-methoxy-5-methylbenzoate has the potential to improve cognitive function and memory in individuals with cognitive impairment.

properties

IUPAC Name

tert-butyl 2-amino-3-methoxy-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-8-6-9(11(14)10(7-8)16-5)12(15)17-13(2,3)4/h6-7H,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELOOFXKCPFNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-amino-3-methoxy-5-methylbenzoate

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